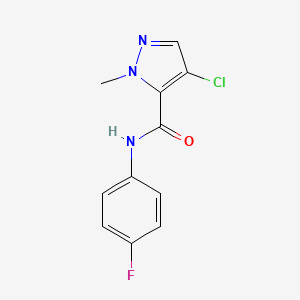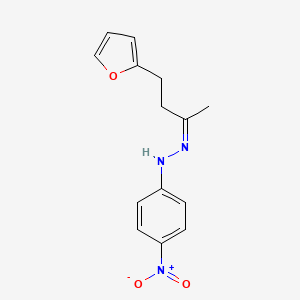
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, also known as FFBH, is a chemical compound that has been widely used in scientific research due to its unique properties. FFBH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It has been extensively studied for its applications in various fields of science, including chemistry, biology, and medicine.
作用機序
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone acts as a chromogenic and fluorescent probe by binding to metal ions through its hydrazone moiety. The binding of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to metal ions induces a conformational change, which leads to a change in its absorbance and fluorescence properties. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone reacts with ROS to form a fluorescent product, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been extensively studied, and its unique properties have been used to develop new methods for the detection of metal ions and ROS.
Biochemical and Physiological Effects:
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is a chemical compound and should be handled with care. Proper safety precautions should be taken when working with 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to avoid any potential hazards.
実験室実験の利点と制限
One of the main advantages of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is its high selectivity and sensitivity for the detection of metal ions and ROS. It can be used in a wide range of applications, including environmental monitoring, drug discovery, and biological imaging. However, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has some limitations as well. It is not suitable for the detection of all metal ions, and its fluorescence properties can be affected by pH and other environmental factors.
将来の方向性
There are many future directions for the study of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. One potential application is the development of new metal ion and ROS sensors based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. These sensors could be used for the detection of metal ions and ROS in biological systems, environmental monitoring, and other applications. Another potential direction is the synthesis of new metal complexes based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, which could have potential applications in catalysis and materials science. Finally, the study of the mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone could lead to the development of new methods for the detection of metal ions and ROS.
合成法
The synthesis of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone involves the reaction of 4-nitrophenylhydrazine with 4-(2-furyl)-2-butanone in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The yield of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone can be improved by using a higher concentration of 4-nitrophenylhydrazine and a longer reaction time.
科学的研究の応用
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been widely used in scientific research as a chromogenic and fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Its unique properties make it a versatile tool for the study of metal ion and ROS biology.
特性
IUPAC Name |
N-[(Z)-4-(furan-2-yl)butan-2-ylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11(4-9-14-3-2-10-20-14)15-16-12-5-7-13(8-6-12)17(18)19/h2-3,5-8,10,16H,4,9H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUFFNAUYJPTM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)

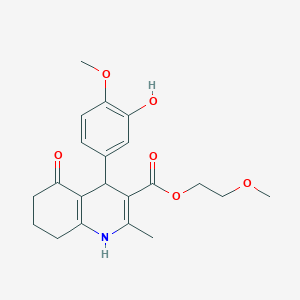
![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)
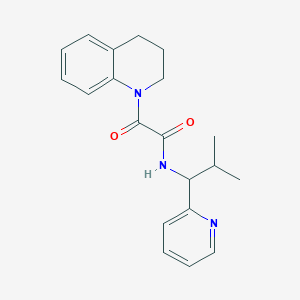
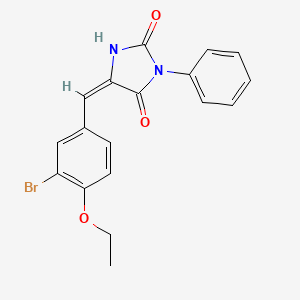
![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
